2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid
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Overview
Description
2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid is a complex organic compound that features both imidazole and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with a quinoline precursor The reaction conditions often require the use of catalysts, such as palladium or nickel, to facilitate the coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole and quinoline rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents, such as bromine or chlorine, and catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring can coordinate with metal ions, making it useful in catalysis and materials science. The quinoline moiety can intercalate with DNA, making it a potential candidate for anticancer drugs.
Comparison with Similar Compounds
2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid can be compared with other compounds that contain imidazole or quinoline rings:
Imidazole Derivatives: Compounds such as histidine and metronidazole share the imidazole ring but differ in their overall structure and applications.
Quinoline Derivatives: Compounds like quinine and chloroquine contain the quinoline ring and are known for their antimalarial properties.
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-2-7-18-16(10-13)17(20(24)25)11-19(22-18)14-3-5-15(6-4-14)23-9-8-21-12-23/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOTZBUYRTOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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